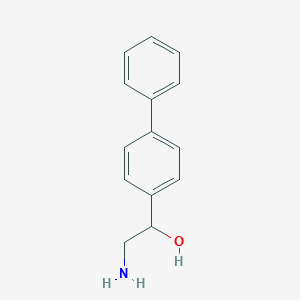

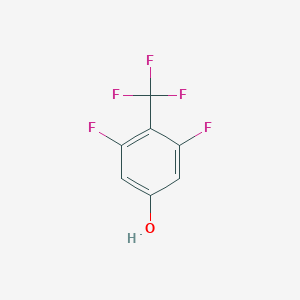

![molecular formula C12H17NO2S B178934 tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 165947-52-4](/img/structure/B178934.png)

tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Overview

Description

“tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a chemical compound with a molecular weight of 239.34 . It is used in various fields of scientific research, particularly in organic synthesis, drug discovery, and material science.

Molecular Structure Analysis

The InChI code for this compound is1S/C12H17NO2S/c1-12(2,3)15-11(14)13-6-4-9-5-7-16-10(9)8-13/h5,7H,4,6,8H2,1-3H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

The compound has a density of 1.173g/cm3 . Its boiling point is 339.1ºC at 760 mmHg . The compound is solid at room temperature . The exact mass is 239.09800 .Scientific Research Applications

Metabolic Pathways and Enzymatic Interactions

Tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is part of the broader class of chemicals known as alkaloids, which are typically derived from plant sources and are known for their diverse physiological effects in humans and animals. The metabolism of such alkaloids is crucial for understanding their biological activities and potential therapeutic applications. Hepatic microsomal enzymes, including monooxygenase, putative NADPH-FMN-reductase, carboxyl esterase, CYP2B6, CYP3A4, and CYP2D6, play a pivotal role in the metabolic pathways of these compounds. This insight is essential for developing new plant-derived alkaloidal drugs with improved efficacy and safety profiles (Debnath et al., 2023).

Biological and Pharmacological Properties

The biological and pharmacological properties of compounds similar to this compound, such as pinosylvin, have been extensively studied. Pinosylvin, a natural pre-infectious stilbenoid toxin, exhibits a wide range of therapeutic benefits, including antifungal, antibacterial, anticancer, anti-inflammatory, antioxidant, neuroprotective, anti-allergic, and other biological functions. These activities are attributed to its ability to interact with and modulate major cellular targets responsible for various disorders. This comprehensive understanding of pinosylvin's pharmacological and biological activities sheds light on the potential mechanisms through which this compound may exert similar effects (Bakrim et al., 2022).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl 5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-6-4-9-5-7-16-10(9)8-13/h5,7H,4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFBIDRTNUEVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589599 | |

| Record name | tert-Butyl 4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165947-52-4 | |

| Record name | tert-Butyl 4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

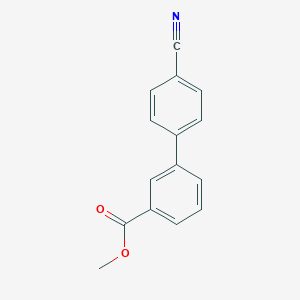

![4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B178854.png)